4-Chloro-2-methyl-2-butanol

Description

The exact mass of the compound 4-Chloro-2-methylbutan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

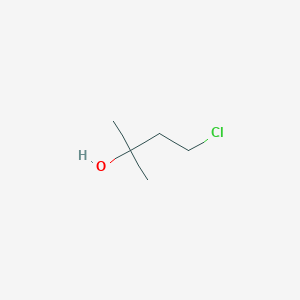

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODFUQIUARVWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338232 | |

| Record name | 4-Chloro-2-methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1985-88-2 | |

| Record name | 4-Chloro-2-methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-methyl-2-butanol (CAS: 1985-88-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-2-butanol (CAS No. 1985-88-2), a halogenated tertiary alcohol. The document details its physicochemical properties, outlines a key synthetic route with a detailed experimental protocol, and explores its chemical reactivity. While direct applications in drug development are not extensively documented, this guide discusses the potential of this compound as a versatile intermediate in organic and medicinal chemistry, drawing on the known reactivity of halohydrins. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a liquid at room temperature and is primarily utilized in organic synthesis.[1][2][3] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1985-88-2 | [4] |

| Molecular Formula | C₅H₁₁ClO | [5] |

| Molecular Weight | 122.59 g/mol | [5] |

| Appearance | Liquid | [6] |

| Boiling Point | 178.6 °C at 760 mmHg | [7] |

| Density | 1.021 g/cm³ | [7] |

| Flash Point | 81.4 °C | [7] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [7] |

| Storage Temperature | 2-8°C | [7] |

Synthesis of this compound

The primary synthetic route to this compound is through a Grignard reaction. This method involves the reaction of a Grignard reagent, methylmagnesium bromide, with ethyl 3-chloropropanoate.[7]

Experimental Protocol: Grignard Reaction

This protocol is based on established principles of Grignard synthesis with similar substrates.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Methyl bromide

-

Ethyl 3-chloropropanoate

-

Anhydrous workup solution (e.g., saturated aqueous ammonium chloride)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Once the reaction is complete, the solution of methylmagnesium bromide is ready for use.

-

Reaction with Ester: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of ethyl 3-chloropropanoate in anhydrous diethyl ether or THF from the dropping funnel with constant stirring. The reaction mixture should be stirred for several hours at room temperature to ensure complete reaction.

-

Workup: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will precipitate the magnesium salts.

-

Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product can be purified by distillation to yield this compound.

Expected Yield: A reference suggests a yield of approximately 67.0%.[7]

Caption: Synthesis of this compound via Grignard Reaction.

Chemical Reactivity and Potential Applications in Drug Development

As a halohydrin, this compound possesses two key reactive sites: the hydroxyl group and the carbon-chlorine bond. This dual functionality makes it a potentially valuable intermediate in the synthesis of more complex molecules for drug discovery.

Intramolecular Cyclization to Form Epoxides

In the presence of a base, halohydrins can undergo an intramolecular SN2 reaction to form epoxides.[8] This is a common and efficient method for the synthesis of substituted oxiranes, which are versatile intermediates in medicinal chemistry.

Caption: Base-catalyzed cyclization of this compound to an epoxide.

Nucleophilic Substitution Reactions

The chlorine atom in this compound can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This is a fundamental transformation in the construction of diverse molecular scaffolds for screening in drug discovery programs.

Relevance to Medicinal Chemistry

While direct pharmacological data for this compound is limited, the halohydrin motif is present in some biologically active molecules. For instance, certain synthetic corticosteroids incorporate a fluorohydrin group.[8] Furthermore, studies on other simple chlorohydrins, such as alpha-chlorohydrin, have shown effects on metabolic pathways like the TCA cycle, suggesting that even simple halogenated alcohols can interact with biological systems.[9]

The primary value of this compound in drug development likely lies in its role as a building block. The ability to form epoxides and undergo nucleophilic substitution allows for the synthesis of a variety of derivatives with potential therapeutic applications.

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed. It is also reported to cause serious eye damage.[10]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry place away from incompatible materials.

First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

-

In case of skin contact: Wash with soap and water.

-

If swallowed: Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily prepared through a Grignard reaction. Its chemical reactivity, characterized by the ability to form epoxides and undergo nucleophilic substitutions, makes it a useful intermediate for the synthesis of more complex molecules. While direct applications in drug development are not yet well-established, its potential as a versatile building block in medicinal chemistry is significant. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its hazardous nature. Further research into the biological activities of derivatives of this compound could unveil new therapeutic opportunities.

References

- 1. Halohydrin: Definition, Synthesis, Regioselectivity and Applications [allen.in]

- 2. Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halohydrin - Wikipedia [en.wikipedia.org]

- 4. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Khan Academy [khanacademy.org]

- 9. researchgate.net [researchgate.net]

- 10. Butanol - Wikipedia [en.wikipedia.org]

4-Chloro-2-methyl-2-butanol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Chloro-2-methyl-2-butanol (CAS No. 1985-88-2). The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Core Chemical and Physical Properties

This compound is a halogenated tertiary alcohol.[1][2] Its bifunctional nature, containing both a hydroxyl group and a chloro group, makes it a versatile intermediate in organic synthesis.[1] The physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁ClO | [3] |

| Molecular Weight | 122.59 g/mol | [4][5] |

| CAS Number | 1985-88-2 | [3] |

| Appearance | Liquid / Solid | [6][7] |

| Density | 1.021 g/cm³ | [8] |

| Boiling Point | 178.6 °C at 760 mmHg | [8] |

| Flash Point | 81.4 °C | [8] |

| Refractive Index | 1.438 | [8] |

| Vapor Pressure | 0.295 mmHg at 25°C | [8] |

| pKa (Predicted) | 14.87 ± 0.29 | [8] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [8] |

| Storage Temperature | 2-8°C or -20°C | [6][8] |

| InChI | 1S/C5H11ClO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3 | [4] |

| SMILES | CC(C)(O)CCCl | [4] |

Synthesis and Reactivity

This compound is a useful compound in organic synthesis.[9][10] A common synthetic route involves the Grignard reaction between ethyl 3-chloropropanoate and methylmagnesium bromide.[8]

Grignard Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound via a Grignard reaction.

Reactivity with Sodium Hydroxide

The reaction of 4-chloro-2-butanol (a closely related compound) with aqueous sodium hydroxide is dominated by intramolecular substitution (SNi), leading to the formation of an oxetane ring.[11] This reaction highlights the potential for this compound to undergo similar cyclization reactions.

Spectroscopic Data and Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data:

-

Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent.

-

Methylene Protons (-CH₂-Cl): A triplet.

-

Methylene Protons (-C-CH₂-): A triplet.

-

Methyl Protons (-C(CH₃)₂): A singlet, integrating to 6 protons.

Expected ¹³C NMR Spectral Data:

-

Quaternary Carbon (-C(CH₃)₂OH): Signal in the alcohol region.

-

Methylene Carbon (-CH₂-Cl): Signal deshielded due to the chlorine atom.

-

Methylene Carbon (-C-CH₂-): Aliphatic signal.

-

Methyl Carbons (-C(CH₃)₂): Equivalent methyl groups will show a single signal.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[7]

-

Filtration: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[7]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 600 MHz).[12] Standard pulse programs like 'zg30' for ¹H are typically used.[7]

-

Processing: Process the raw data (FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

-

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.[6]

-

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds.

-

C-O Stretch: A band in the 1000-1200 cm⁻¹ region.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.[6]

Experimental Protocol: Liquid Film IR

-

Sample Preparation: Since this compound is a liquid at room temperature, it can be analyzed as a neat thin film.[4]

-

Cell Assembly: Place one drop of the liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).[4][6] Place a second salt plate on top to create a thin liquid film between them.[4]

-

Data Acquisition: Mount the plates in the sample holder of an FTIR spectrometer and acquire the spectrum.[5]

-

Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent like acetone and store them in a desiccator.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.

Expected Fragmentation Pattern:

-

Molecular Ion (M+): A peak corresponding to the molecular weight (122.59). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M+ peak is expected, corresponding to the ³⁷Cl isotope.[13]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols.[14]

-

Loss of Water: A peak corresponding to [M-18] due to the loss of a water molecule is also common for alcohols.[15]

-

Loss of HCl: A peak corresponding to [M-36] from the elimination of HCl.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[16]

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Ionization: Use a standard ionization technique, such as Electron Impact (EI), which is common for small organic molecules.[15]

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.[17]

Safety and Handling

This compound is classified as a hazardous substance.[5] It is harmful if swallowed and causes serious eye damage.[18] It is also considered a combustible liquid.[5]

GHS Hazard Statements:

-

H227: Combustible liquid.[18]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[18]

-

P270: Do not eat, drink or smoke when using this product.[18]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[18]

-

P301+P317: IF SWALLOWED: Get medical help.[18]

-

P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18]

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19][20] Store in a cool, dry place away from ignition sources.[8][19]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. researching.cn [researching.cn]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. ursinus.edu [ursinus.edu]

- 6. homework.study.com [homework.study.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 1985-88-2 [chemicalbook.com]

- 11. 4-Chloro-2-methylbutan-2-ol | C5H11ClO | CID 547765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. htds.fr [htds.fr]

- 18. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 20. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of 4-Chloro-2-methyl-2-butanol

An In-depth Technical Guide to 4-Chloro-2-methyl-2-butanol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a halogenated tertiary alcohol useful in various organic synthesis applications.[1][2] Its key identifiers and properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 122.59 g/mol | [1][3][4][5] |

| Molecular Formula | C5H11ClO | [1][3][4][5] |

| CAS Number | 1985-88-2 | [1][3][4] |

| IUPAC Name | 4-chloro-2-methylbutan-2-ol | [3] |

| Synonyms | This compound | [1][3][4] |

| Density | 1.021 g/cm³ | [6] |

| Boiling Point | 178.6 °C at 760 mmHg | [6] |

| Flash Point | 81.4 °C | [6] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [6] |

| Physical Form | Solid or liquid | [5][7] |

| Storage Conditions | 2-8°C, Hygroscopic, Under Inert Atmosphere | [4][6] |

Synthesis Pathway

A common method for the synthesis of tertiary alkyl halides is through an SN1 reaction, starting from a tertiary alcohol and a hydrohalic acid. The synthesis of the related compound, 2-chloro-2-methylbutane from 2-methyl-2-butanol (tert-amyl alcohol) and concentrated hydrochloric acid, provides a relevant model for the principles involved.[8][9] The reaction proceeds via a stable tertiary carbocation intermediate.

Caption: SN1 reaction pathway for the synthesis of a tertiary alkyl halide.

Experimental Protocol: Synthesis of a Tertiary Alkyl Halide (Model)

The following protocol is adapted from the synthesis of 2-chloro-2-methylbutane and outlines the key steps of an SN1 reaction, including reaction setup, extraction, and purification.[8][9]

Materials:

-

Tertiary alcohol (e.g., 2-methyl-2-butanol)

-

Concentrated hydrochloric acid (12M)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)

-

Separatory funnel, Erlenmeyer flasks, distillation apparatus

Procedure:

-

Reaction: In a separatory funnel, combine 8.0 g of 2-methyl-2-butanol with 25 mL of concentrated hydrochloric acid.[8] Swirl the mixture gently without the stopper for several minutes to ensure thorough mixing.

-

Extraction: Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake for several minutes. Allow the layers to separate completely. The organic layer, containing the product, is typically less dense than the aqueous layer.[10]

-

Washing:

-

Drain and discard the lower aqueous layer.

-

Wash the organic layer with two 20 mL portions of 5% sodium bicarbonate solution to neutralize excess acid. Vent frequently as carbon dioxide gas will be evolved.[8]

-

Separate the layers after each wash.

-

Wash the organic layer with 15 mL of saturated NaCl solution to aid in the removal of water.[8]

-

-

Drying: Transfer the organic layer to a clean Erlenmeyer flask and add a small amount of anhydrous calcium chloride or sodium sulfate to remove residual water.[8] Swirl and let it stand for about 10 minutes.

-

Purification: Decant or filter the dried liquid into a round-bottom flask for purification by simple distillation. Collect the fraction at the expected boiling point of the product (e.g., 82-85°C for 2-chloro-2-methylbutane).[9]

-

Analysis: The final product can be analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm its identity and purity.[8]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes serious eye damage.[3]

-

GHS Hazard Codes: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[5]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Storage: The compound is hygroscopic and should be stored in a refrigerator at 2-8°C under an inert atmosphere.[4]

Always consult the Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE) in a well-ventilated area.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1985-88-2 [chemicalbook.com]

- 3. 4-Chloro-2-methylbutan-2-ol | C5H11ClO | CID 547765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 1985-88-2 [sigmaaldrich.com]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. personal.tcu.edu [personal.tcu.edu]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-2-methyl-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-2-methyl-2-butanol. This document outlines predicted spectral data, provides a comprehensive experimental protocol for acquiring such data, and utilizes visualizations to illustrate the molecular structure and analytical workflow.

Introduction

This compound is a halogenated tertiary alcohol. Understanding its molecular structure is crucial for its application in various chemical syntheses. NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This guide presents a detailed interpretation of the predicted ¹H and ¹³C NMR spectra of this compound, offering valuable insights for researchers in organic chemistry and drug development.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public data, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and computational models.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integration for this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | 1.5 - 2.5 | Singlet (broad) | 1H |

| -CH₂-Cl | 3.75 | Triplet | 2H |

| -CH₂- | 2.10 | Triplet | 2H |

| 2 x -CH₃ | 1.30 | Singlet | 6H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-OH (C2) | 70.5 |

| -CH₂-Cl (C4) | 49.0 |

| -CH₂- (C3) | 41.5 |

| 2 x -CH₃ (C1 & C1') | 29.0 |

Experimental Protocol for NMR Analysis

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis of moderately polar organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The spectra should be acquired on a high-field NMR spectrometer, for instance, a Bruker Avance 400 MHz or 500 MHz instrument.

-

The spectrometer should be equipped with a broadband probe capable of observing both ¹H and ¹³C nuclei.

-

Ensure the spectrometer is properly tuned and shimmed for the specific sample to achieve optimal resolution and line shape.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay ensures complete relaxation of protons for accurate integration.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).

-

Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Temperature: 298 K (25 °C).

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectra to the TMS signal at 0.00 ppm.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Caption: General workflow for NMR data acquisition and analysis.

Mass Spectrometry Analysis of 4-Chloro-2-methyl-2-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry (MS) data for 4-Chloro-2-methyl-2-butanol, tailored for researchers, scientists, and professionals in drug development. This document outlines key quantitative data, detailed experimental protocols for analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and visualizations of the experimental workflow and probable fragmentation pathways.

Mass Spectrometry Data

The electron ionization (EI) mass spectrometry data for this compound is available through the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. The primary quantitative data from the mass spectrum are summarized below.

Two spectra are available in the NIST main library under the following identifiers:

-

NIST Number: 411421 (40 total peaks)

-

NIST Number: 288633 (24 total peaks)

While the complete spectral data is extensive, the most abundant and diagnostically significant peaks are presented in Table 1. These ions are crucial for the identification and structural elucidation of this compound in a sample.

Table 1: Principal Mass Spectral Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion |

| 59 | Base Peak (100%) | [C3H7O]+ |

| 43 | High | [C3H7]+ |

| 107 | High | [C5H10Cl]+ |

Note: Relative intensities are based on the most abundant peak (base peak) being normalized to 100%. The exact relative intensities for the second and third highest peaks are not publicly detailed but are of high relative abundance.

Experimental Protocols

The following section details a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a composite of standard procedures for the analysis of volatile and semi-volatile organic compounds, including chlorinated hydrocarbons.

Sample Preparation

For analysis of this compound in a complex matrix, such as in the context of drug development and synthesis, a liquid-liquid extraction or solid-phase microextraction (SPME) would be appropriate.

-

Liquid-Liquid Extraction:

-

A known volume or weight of the sample is dissolved in a suitable solvent in which this compound is soluble (e.g., methanol, dichloromethane).

-

The solution is then extracted with an immiscible organic solvent (e.g., hexane, ethyl acetate).

-

The organic layer, containing the analyte, is separated, dried over anhydrous sodium sulfate, and concentrated to a known volume before injection into the GC-MS system.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

The sample is placed in a sealed headspace vial.

-

The vial is heated to a specific temperature to allow the volatile this compound to partition into the headspace.

-

An SPME fiber is exposed to the headspace for a defined period to adsorb the analyte.

-

The fiber is then retracted and introduced into the GC injection port for thermal desorption and analysis.

-

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar or medium-polarity capillary column is recommended. A common choice would be a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the sample solvent.

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed fragmentation pathway of this compound.

GC-MS Experimental Workflow

Caption: A generalized workflow for the analysis of this compound by GC-MS.

Proposed Fragmentation Pathway of this compound

Caption: Proposed electron ionization fragmentation pathway for this compound.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Chloro-2-methyl-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 4-chloro-2-methyl-2-butanol. The document outlines the expected vibrational frequencies, provides a comprehensive experimental protocol for spectral acquisition, and presents the data in a clear, structured format to support research and development activities in the chemical and pharmaceutical sciences.

Molecular Structure and Expected Vibrational Modes

This compound is a tertiary alcohol containing a chlorine atom. Its structure comprises several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include the hydroxyl (-OH) group, the carbon-oxygen (C-O) single bond of a tertiary alcohol, the carbon-chlorine (C-Cl) single bond, and various carbon-hydrogen (C-H) bonds within the methyl and methylene groups.

The molecular structure of this compound is as follows:

An In-depth Technical Guide to the Solubility of 4-Chloro-2-methyl-2-butanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-chloro-2-methyl-2-butanol, a compound relevant to various organic synthesis and drug development processes.[1][2] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the known qualitative solubility information, a comprehensive experimental protocol for determining solubility, and a discussion of the molecular factors influencing its solubility profile.

Introduction to this compound

This compound (CAS No. 1985-88-2) is a chlorinated tertiary alcohol with the molecular formula C₅H₁₁ClO and a molecular weight of 122.59 g/mol .[3][4] Its structure, featuring both a hydroxyl group and a chloroalkane chain, imparts a moderate polarity that governs its interaction with various organic solvents. Understanding its solubility is crucial for its application in reaction chemistry, purification processes, and formulation development.

Qualitative Solubility Data

| Solvent | Qualitative Solubility |

| Chloroform | Soluble[5] |

| Ethyl Acetate | Soluble[5] |

The "soluble" designation implies that this compound is likely to dissolve in these solvents to a practically useful extent for many laboratory applications. However, for precise applications such as quantitative analysis or crystallization, experimental determination of solubility is highly recommended.

Factors Influencing Solubility

The solubility of this compound is a function of its molecular structure and the physicochemical properties of the solvent. The interplay of these factors determines the extent to which it will dissolve.

-

Polarity: The presence of a tertiary hydroxyl group introduces polarity and the capacity for hydrogen bonding, favoring solubility in polar solvents. The chloromethyl group, while containing a polar C-Cl bond, contributes to the overall nonpolar character of the molecule.

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor and acceptor, enhancing solubility in protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., ethers, esters).

-

Van der Waals Forces: The alkyl backbone contributes to nonpolar character, allowing for solubility in less polar solvents through London dispersion forces.

The balance of these interactions dictates the compound's miscibility with a given solvent.

Caption: Logical relationships influencing this compound solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique. This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Screw-capped vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)

4.2. Experimental Workflow

Caption: Step-by-step workflow for the shake-flask solubility determination method.

4.3. Detailed Methodology

-

Preparation of the Sample: Add an excess amount of this compound to a known volume of the selected organic solvent in a screw-capped vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a syringe filter that is compatible with the solvent to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., gas chromatography with a flame ionization detector).

-

Calculation: Calculate the solubility (S) using the following formula:

S = (C × DF) / V

Where:

-

C is the concentration of the diluted sample.

-

DF is the dilution factor.

-

V is the volume of the solvent.

-

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented, its molecular structure suggests solubility in moderately polar to nonpolar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This information is critical for researchers and professionals in drug development and organic synthesis to effectively utilize this compound in their work.

References

In-Depth Technical Guide: Safety Data Sheet for 4-Chloro-2-methyl-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-Chloro-2-methyl-2-butanol (CAS No. 1985-88-2). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on detailed data presentation, experimental context, and clear visual representations of key concepts.

Chemical Identification and Physical Properties

This compound is a tertiary alcohol containing a chlorine atom. Its chemical structure and basic properties are fundamental to understanding its reactivity and toxicological profile.

| Property | Value | Source(s) |

| CAS Number | 1985-88-2 | [1][2][3][4][5][6][7] |

| Molecular Formula | C5H11ClO | [1][3][5][6][7] |

| Molecular Weight | 122.59 g/mol | [1][3][5] |

| Appearance | Solid | [8] |

| Boiling Point | 178.6 °C at 760 mmHg | [2] |

| Flash Point | 81.4 °C | [2] |

| Density | 1.021 g/cm³ | [2] |

| Vapor Pressure | 0.295 mmHg at 25°C | [2] |

| Refractive Index | 1.438 | [2] |

| pKa | 14.87 ± 0.29 (Predicted) | [2] |

| LogP | 1.38620 | [2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [2] |

| Storage Temperature | 2-8°C | [2] |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[8][9]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

Hazard Pictograms:

-

Corrosion: (for serious eye damage)

-

Exclamation Mark: (for acute oral toxicity)

Toxicological Data

Detailed quantitative toxicological data for this compound is largely unavailable in the public domain. Most safety data sheets report "no data available" for metrics such as LD50 and LC50 values. The hazard classifications are likely based on data from structurally similar compounds or computational predictions.

| Endpoint | Result | Classification |

| Acute Oral Toxicity | Data not available | Harmful if swallowed (Category 4)[8][9] |

| Acute Dermal Toxicity | Data not available | Not classified |

| Acute Inhalation Toxicity | Data not available | Not classified |

| Skin Corrosion/Irritation | Data not available | Not classified |

| Serious Eye Damage/Irritation | Data not available | Causes serious eye damage (Category 1)[8][9] |

| Respiratory or Skin Sensitization | Data not available | Not classified |

| Germ Cell Mutagenicity | Data not available | Not classified |

| Carcinogenicity | Data not available | Not classified |

| Reproductive Toxicity | Data not available | Not classified |

| Specific Target Organ Toxicity (Single Exposure) | Data not available | Not classified |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | Not classified |

| Aspiration Hazard | Data not available | Not classified |

Experimental Protocols (Generalized)

Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

-

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

-

Test System: Typically, female rats are used.

-

Methodology:

-

Animals are fasted prior to dosing.

-

A single animal is dosed with the test substance at a starting dose level.

-

The animal is observed for signs of toxicity and mortality over a 14-day period.

-

If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

-

This sequential dosing continues until the stopping criteria are met.

-

The LD50 is then calculated using maximum likelihood estimation.

-

-

Observations: Include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

Acute Eye Irritation/Corrosion (OECD 405)

-

Objective: To assess the potential of a substance to cause irritation or corrosion to the eye.

-

Test System: Albino rabbits are typically used.

-

Methodology:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Observations are scored for corneal opacity, iritis, and conjunctival redness and chemosis.

-

The duration of the study can be extended to 21 days to assess the reversibility of effects.

-

-

Classification: Based on the severity and reversibility of the observed lesions. Irreversible eye damage or severe irritation persisting for 21 days classifies the substance as causing serious eye damage.

Potential Metabolic Pathways and Toxicological Mechanisms

Specific metabolic pathways for this compound have not been elucidated in the available literature. However, the metabolism of haloalkanes, in general, can proceed through several routes, primarily involving cytochrome P450 enzymes and glutathione S-transferases.

The toxicity of some haloalkanes is linked to their bioactivation into reactive intermediates. For example, cytochrome P450 can catalyze the oxidation of haloalkanes, leading to the formation of reactive radicals or aldehydes that can cause cellular damage.[2] Alternatively, conjugation with glutathione can, in some cases, lead to the formation of reactive episulfonium ions or other toxic metabolites.

References

- 1. Glutathione-dependent bioactivation of haloalkanes and haloalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. Page loading... [guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. scbt.com [scbt.com]

- 8. prezi.com [prezi.com]

- 9. 4-Chloro-2-methylbutan-2-ol | C5H11ClO | CID 547765 - PubChem [pubchem.ncbi.nlm.nih.gov]

GHS Hazard Classification of 4-Chloro-2-methyl-2-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 4-Chloro-2-methyl-2-butanol (CAS No. 1985-88-2). This document is intended to support researchers, scientists, and professionals in drug development in the safe handling, use, and management of this compound.

GHS Hazard Classification Summary

This compound is classified under the GHS for its potential health and physical hazards. The primary hazard classifications are Acute Toxicity (Oral), Serious Eye Damage, and as a Combustible Liquid.[1]

GHS Label Elements

| Element | Details |

| Pictograms | |

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed. H318: Causes serious eye damage. H227: Combustible liquid. |

| Precautionary Statements | Prevention: P210, P264, P270, P280 Response: P301+P317, P305+P354+P338, P317, P330, P370+P378 Storage: P403 Disposal: P501 |

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data that inform the GHS classification of this compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C5H11ClO | [1][2][3] |

| Molecular Weight | 122.59 g/mol | [1] |

| Flash Point | 81.4 °C | [2] |

| Boiling Point | 178.6 °C at 760 mmHg | [2] |

| Density | 1.021 g/cm³ | [2] |

Toxicological Data

| Hazard Class | GHS Category | Endpoint | Value | Species |

| Acute Toxicity, Oral | Category 4 | LD50 | Not explicitly found, but classification indicates a value in the range of 300 < LD50 ≤ 2000 mg/kg | Rat (presumed) |

| Serious Eye Damage/ Irritation | Category 1 | Eye Irritation | Causes serious eye damage | Rabbit (presumed) |

| Skin Corrosion/ Irritation | Not Classified | Skin Irritation | Non-irritant | Rabbit |

| Aquatic Toxicity | Data not available | LC50/EC50 | No data found | No data found |

Experimental Protocols

The GHS classifications are based on data derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guidelines 420, 423, or 425)

While a specific study for this compound was not found, the classification as "Harmful if swallowed" (H302) suggests an LD50 value between 300 and 2000 mg/kg body weight. The determination of this would typically follow one of the following OECD guidelines:

-

OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure): This method involves dosing animals of a single sex (usually females) in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The initial dose is selected based on a sighting study. The presence or absence of toxicity or mortality at each dose level determines the subsequent dosing.

-

OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method): This is a sequential testing method using a small number of animals (typically three per step). Depending on the mortality rate at a given starting dose, the test is either stopped and the substance classified, or further testing is conducted at higher or lower doses.

-

OECD 425 (Acute Oral Toxicity - Up-and-Down Procedure): This method is a sequential test where a single animal is dosed at a time. If the animal survives, the next animal is dosed at a higher level; if it dies, the next is dosed at a lower level. This allows for a more precise estimation of the LD50.

For all these methods, the substance is typically administered by gavage to fasted animals. Observations for signs of toxicity and mortality are conducted for at least 14 days.

Serious Eye Damage/Irritation (OECD Guideline 405)

The classification "Causes serious eye damage" (H318) indicates that the substance produces tissue damage in the eye or serious physical decay of vision, which is not fully reversible within 21 days. The experimental protocol generally follows OECD Guideline 405.[4][5][6][7]

-

Test Animals: Healthy, adult albino rabbits are typically used.

-

Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[4][7]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation, and observations are scored for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis). The observation period may be extended up to 21 days to assess the reversibility of the effects.[4] A substance is classified as causing serious eye damage (Category 1) if it produces irreversible effects on the eye.

A study on a related substance showed completely reversible ocular lesions within 4 days, including hyperaemic blood vessels, swelling of lids, and transient corneal opacity.[8] However, the consistent classification of this compound as causing serious eye damage suggests that more severe, irreversible effects have been observed for this specific compound in other studies.

Skin Corrosion/Irritation (OECD Guideline 404)

Based on available study data for a closely related substance, this compound is not classified as a skin irritant.[9] The standard protocol for this determination is OECD Guideline 404.[10][11][12]

-

Test Animals: Healthy, adult albino rabbits are used.

-

Procedure: A single dose of the test substance (0.5 mL for liquids) is applied to a small area of shaved skin under a semi-occlusive patch for a 4-hour exposure period.[9][10] Untreated skin serves as a control.

-

Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours. The reactions are scored, and the mean scores for each effect are calculated. For a substance to be classified as a skin irritant, the mean score for erythema or edema must be above a certain threshold.[11] A study on an analogous substance showed a skin irritation score of "0.00" in all tested animals, leading to no classification for skin irritation.[9]

Flammability (GHS Criteria)

The classification as a "Combustible liquid" (H227) is based on its flash point. A liquid with a flash point greater than 60 °C and less than or equal to 93 °C is classified as a GHS Category 4 flammable liquid, which is often referred to as a combustible liquid. The experimentally determined flash point for this compound is 81.4 °C, which falls within this range.[2]

Ecotoxicity and Environmental Fate

No specific experimental data on the aquatic toxicity, biodegradability, or bioaccumulation potential of this compound was identified in the conducted search.[13] Therefore, its environmental hazards cannot be classified at this time. Further testing would be required to determine its potential impact on the aquatic environment.

Visualizations

The following diagrams illustrate the GHS classification workflow and the logical relationships in determining the hazard classifications for this compound.

Caption: GHS Classification Workflow for this compound.

References

- 1. 4-Chloro-2-methylbutan-2-ol | C5H11ClO | CID 547765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. Page loading... [wap.guidechem.com]

Proper Handling and Storage of 4-Chloro-2-methyl-2-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper handling, storage, and safety precautions for 4-Chloro-2-methyl-2-butanol (CAS No. 1985-88-2). The information is compiled and synthesized from various safety data sheets and chemical databases to ensure a high standard of safety and operational excellence for laboratory and drug development professionals.

Chemical and Physical Properties

This compound is a combustible liquid that is harmful if swallowed and causes serious eye damage.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁ClO | [3][4][5] |

| Molecular Weight | 122.59 g/mol | [2][3] |

| Physical State | Liquid | |

| Boiling Point | 178.6 °C at 760 mmHg | [5] |

| Flash Point | 81.4 °C | [5][6] |

| Density | 1.021 g/cm³ | [5][6] |

| Vapor Pressure | 0.295 mmHg at 25°C | [5][6] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [5] |

| Refractive Index | 1.438 | [5] |

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Signal Word | Hazard Statement |

| Flammable Liquids | 4 | Warning | H227: Combustible liquid |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

| Protection Type | Recommended Equipment | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield should be worn if there is a splashing hazard. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). A lab coat or chemical-resistant apron should be worn. | Protective glove selection should be based on an assessment of workplace hazards.[8] |

| Respiratory Protection | Not typically required if work is conducted in a well-ventilated area or a fume hood. If ventilation is inadequate, a NIOSH-certified respirator for organic vapors should be used. | |

| Footwear | Closed-toe shoes. Chemical-resistant boots may be necessary for large-scale operations or spill response. |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential for the safe handling and storage of this compound.

Handling Protocol

-

Preparation and Inspection:

-

Ensure that a chemical fume hood is operational and the sash is positioned at the lowest practical height.

-

Verify the availability and functionality of an emergency eyewash station and safety shower in the immediate vicinity.

-

Inspect all glassware for cracks or defects before use.

-

Don all required personal protective equipment (PPE) as detailed in Section 3.

-

-

Chemical Transfer:

-

Conduct all transfers of this compound within a certified chemical fume hood to minimize inhalation exposure.

-

Use a properly functioning pipette with a bulb or a syringe for transferring small volumes. Avoid mouth pipetting.

-

For larger volumes, use a funnel to prevent spills.

-

Ensure all containers are clearly and accurately labeled.

-

-

During the Experiment:

-

Keep containers of this compound sealed when not in use to prevent the release of vapors.

-

Avoid contact with skin and eyes. In case of accidental contact, follow the first-aid procedures outlined in Section 5.

-

Maintain a clean and organized workspace to prevent accidental spills.

-

-

Post-Experiment:

-

Properly seal and store any remaining this compound according to the storage protocol in Section 4.2.

-

Decontaminate all equipment and work surfaces with an appropriate cleaning agent.

-

Dispose of waste according to the disposal protocol in Section 4.3.

-

Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly with soap and water.

-

Storage Protocol

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[6] The recommended storage temperature is between 2-8°C.[5]

-

Container: Keep the container tightly closed and properly labeled.

-

Incompatibilities: Store separately from strong oxidizing agents, alkali metals, and alkaline earth metals. Tertiary alkyl halides can undergo elimination reactions in the presence of strong bases and can react with reactive metals.[12][13]

Spill and Waste Disposal Protocol

-

Spill Response:

-

Evacuate the immediate area and alert colleagues.

-

If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

-

Collect the absorbed material into a suitable, labeled container for hazardous waste.

-

Ventilate the area and wash the spill site after the material has been removed.

-

For large spills, evacuate the area and contact the institution's emergency response team.

-

-

Waste Disposal:

-

Dispose of waste this compound and any contaminated materials in a designated, labeled hazardous waste container.

-

Do not dispose of this chemical down the drain.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Stability and Reactivity

-

Reactivity: Generally stable under recommended storage conditions.[6]

-

Chemical Stability: Stable under normal temperatures and pressures.

-

Incompatible Materials: Strong oxidizing agents, alkali metals, and alkaline earth metals.[12][13]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

References

- 1. echemi.com [echemi.com]

- 2. 4-Chloro-2-methylbutan-2-ol | C5H11ClO | CID 547765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 1985-88-2 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 8. download.basf.com [download.basf.com]

- 9. hazmatschool.com [hazmatschool.com]

- 10. epa.gov [epa.gov]

- 11. blog.storemasta.com.au [blog.storemasta.com.au]

- 12. organicmystery.com [organicmystery.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Synonyms for 4-Chloro-2-methyl-2-butanol

An In-depth Technical Guide to 4-Chloro-2-methyl-2-butanol

This technical guide provides a comprehensive overview of this compound, also identified by its CAS number 1985-88-2.[1][2][3] The content herein is curated for researchers, scientists, and professionals engaged in drug development and organic synthesis, presenting available synonyms, chemical properties, and a proposed synthetic pathway.

Synonyms and Identifiers

For clarity and cross-referencing in research and publications, a comprehensive list of synonyms and chemical identifiers for this compound is provided below.

| Identifier Type | Identifier |

| IUPAC Name | 4-chloro-2-methylbutan-2-ol |

| CAS Number | 1985-88-2[1][2][3] |

| Molecular Formula | C5H11ClO[1] |

| Molecular Weight | 122.59 g/mol [4] |

| InChI | InChI=1S/C5H11ClO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3[5] |

| InChIKey | IODFUQIUARVWJV-UHFFFAOYSA-N[5] |

| SMILES | CC(C)(O)CCCl[5] |

| Other Synonyms | 2-Butanol, 4-chloro-2-methyl- |

| 4-Chloro-2-methylbutan-2-ol[5] | |

| RefChem:521139[4] | |

| 816-803-1[4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental conditions, including reaction setup, purification, and storage.

| Property | Value |

| Boiling Point | 178.6 °C at 760 mmHg[1] |

| Density | 1.021 g/cm³[1] |

| Refractive Index | 1.438[1] |

| Flash Point | 81.4 °C[1] |

| Vapor Pressure | 0.295 mmHg at 25°C[1] |

| pKa | 14.87±0.29 (Predicted)[1] |

| LogP | 1.38620[1] |

| Storage Temperature | 2-8°C[1] |

| Solubility | Chloroform, Ethyl Acetate[1] |

| Physical Form | Liquid or Solid |

Synthesis Pathway

Experimental Protocols

A detailed, reproducible experimental protocol for the synthesis of this compound could not be retrieved from the searched literature. The synthetic route mentioned involves the use of a Grignard reagent, a common and powerful tool in organic synthesis for the formation of carbon-carbon bonds.

A general procedure for a Grignard reaction, which would need to be adapted and optimized for this specific synthesis, typically involves the following steps:

-

Preparation of the Grignard Reagent: Methylmagnesium bromide is typically prepared by reacting methyl bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with the Ester: The prepared Grignard reagent is then reacted with ethyl 3-chloropropanoate. This reaction is usually carried out at a low temperature (e.g., 0°C) by slowly adding the ester to the Grignard reagent solution. Two equivalents of the Grignard reagent are required: the first deprotonates the alcohol that is initially formed, and the second adds to the ketone intermediate.

-

Aqueous Workup: After the reaction is complete, it is quenched by the slow addition of an aqueous acidic solution (e.g., dilute hydrochloric acid or ammonium chloride solution) to protonate the resulting alkoxide and dissolve the magnesium salts.

-

Extraction and Purification: The organic product is then extracted from the aqueous layer using an organic solvent. The combined organic layers are washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method, such as distillation or column chromatography.

Biological Activity and Signaling Pathways

Based on the available literature, this compound is primarily described as a compound useful in organic synthesis.[1][5] No specific biological activities or involvement in signaling pathways have been reported. Therefore, a diagram for a signaling pathway cannot be provided at this time. The utility of this compound in drug development would likely be as a building block or intermediate in the synthesis of more complex, biologically active molecules.

Conclusion

This compound is a chemical compound with a well-defined set of physicochemical properties and several documented synonyms. While its primary application appears to be in the field of organic synthesis, a detailed, publicly available experimental protocol for its preparation is lacking. The proposed synthesis via a Grignard reaction with ethyl 3-chloropropanoate provides a viable starting point for researchers wishing to prepare this compound. Further investigation into its potential biological activities is warranted to explore its applications in drug discovery and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Suggest a method to prepare 2-methyl-2-propanol using a Grignard reagent .. [askfilo.com]

- 3. benchchem.com [benchchem.com]

- 4. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents [patents.google.com]

- 5. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reaction Mechanism of Tertiary Alcohols with HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism of tertiary alcohols with hydrogen chloride (HCl). It delves into the underlying principles of the SN1 pathway, details experimental protocols for the synthesis of tertiary alkyl chlorides, and presents relevant data for a scientific audience.

Core Reaction Mechanism: A Step-by-Step Analysis

The reaction of tertiary alcohols with HCl proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This multi-step process is characterized by the formation of a carbocation intermediate, which is the rate-determining step.[1] The overall reactivity of alcohols with hydrogen halides follows the order: tertiary > secondary > primary.[2] This is due to the relative stability of the corresponding carbocation intermediates.[3]

The reaction can be dissected into three key steps:

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of the tertiary alcohol by the acidic proton from HCl. This is a rapid and reversible acid-base reaction. The protonation converts the poor leaving group, the hydroxide ion (-OH), into a good leaving group, a water molecule (-OH2+).[4]

-

Formation of a Tertiary Carbocation: The C-O bond of the protonated alcohol cleaves heterolytically, with the water molecule departing as a neutral species. This is the slow, rate-determining step of the reaction and results in the formation of a planar, sp2-hybridized tertiary carbocation.[5][6] The stability of this carbocation is paramount to the facility of the SN1 reaction. Tertiary carbocations are highly stabilized by the inductive effect and hyperconjugation of the three alkyl groups attached to the positively charged carbon atom.

-

Nucleophilic Attack by the Chloride Ion: The chloride ion (Cl-), a nucleophile, then attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face, which is a key consideration in stereochemistry. This step is fast and leads to the formation of the tertiary alkyl chloride.

A visual representation of this signaling pathway is provided below:

Caption: The SN1 reaction mechanism of a tertiary alcohol with HCl.

Quantitative Data Summary

While the reaction of tertiary alcohols with HCl is known to be rapid, precise kinetic data comparing different tertiary alcohols under identical conditions is not extensively available in readily accessible literature.[2] However, the relative rates of reaction are qualitatively well-established. The Lucas test, which uses a mixture of concentrated HCl and zinc chloride, provides a qualitative measure of reactivity. Tertiary alcohols react almost instantaneously, forming a cloudy solution due to the immediate formation of the insoluble alkyl chloride.[7]

The following table summarizes the qualitative reactivity and typical yields reported in various laboratory preparations.

| Tertiary Alcohol | Reagent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| tert-Butanol | Concentrated HCl | Room Temperature | ~20-30 minutes | 70-90 |

| tert-Amyl alcohol | Concentrated HCl | Room Temperature | Rapid | High |

| 1-Methylcyclohexanol | Concentrated HCl | 0 | Rapid | High |

Note: Yields are highly dependent on the specific experimental conditions and purification methods.

Detailed Experimental Protocols

The synthesis of tertiary alkyl chlorides from tertiary alcohols is a common procedure in organic chemistry. Below are detailed methodologies for the preparation of tert-butyl chloride.

Synthesis of tert-Butyl Chloride from tert-Butanol

Materials:

-

tert-Butanol

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

-

Separatory Funnel

-

Erlenmeyer Flasks

-

Distillation Apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, combine tert-butanol and cold concentrated HCl in a separatory funnel.

-

Reaction: Gently swirl the mixture for a few minutes. The tert-butyl chloride will begin to form as an upper layer. Periodically vent the separatory funnel to release any pressure buildup. Allow the mixture to stand for approximately 20 minutes with occasional gentle shaking.

-

Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid, be cautious of gas evolution), and finally with water again. After each wash, drain the lower aqueous layer.

-

Drying: Transfer the crude tert-butyl chloride to a clean, dry Erlenmeyer flask and add a suitable drying agent such as anhydrous calcium chloride or sodium sulfate. Swirl the flask until the liquid is clear.

-

Purification: Decant or filter the dried product into a distillation flask. Purify the tert-butyl chloride by simple distillation, collecting the fraction that boils in the appropriate range (boiling point of tert-butyl chloride is 51-52 °C).

A generalized workflow for this experimental procedure is illustrated below:

Caption: A generalized experimental workflow for the synthesis of tertiary alkyl chlorides.

Conclusion

The reaction of tertiary alcohols with HCl is a cornerstone of organic synthesis, proceeding through a well-understood SN1 mechanism. The stability of the tertiary carbocation intermediate is the driving force for this rapid and efficient transformation. The experimental protocols provided offer a reliable method for the preparation of tertiary alkyl chlorides, which are valuable intermediates in drug development and other areas of chemical research. Further quantitative kinetic studies on a range of tertiary alcohols would provide deeper insights into the subtle electronic and steric effects governing this important reaction.

References

- 1. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jackwestin.com [jackwestin.com]

- 7. Which of the following alcohols will yield the corresponding alkyl chloride on reaction with concentrated HCl at room temperature?[1 mark] [yufenggp.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-2-methyl-2-butanol from Ethyl 3-chloropropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-chloro-2-methyl-2-butanol, a valuable intermediate in organic synthesis, starting from ethyl 3-chloropropanoate. The synthesis is achieved through a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. Specifically, ethyl 3-chloropropanoate is treated with an excess of methylmagnesium bromide to yield the desired tertiary alcohol. This protocol includes a step-by-step experimental procedure, a summary of the reaction stoichiometry and yield, and the spectral data for the characterization of the final product.

Introduction

The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, with the products serving as key building blocks in the preparation of a wide array of more complex molecules, including active pharmaceutical ingredients. The Grignard reaction, the addition of an organomagnesium halide to a carbonyl compound, remains one of the most efficient methods for constructing tertiary alcohols.[1][2] The reaction of an ester with two or more equivalents of a Grignard reagent proceeds through a ketone intermediate, which then undergoes a second nucleophilic attack to form the tertiary alcohol.[3][4] This application note details the synthesis of this compound from ethyl 3-chloropropanoate and methylmagnesium bromide, a reaction that has been reported to proceed with good yield.[5]

Reaction Scheme and Mechanism

The overall reaction involves the addition of two equivalents of methylmagnesium bromide to the carbonyl group of ethyl 3-chloropropanoate. The reaction proceeds in two main stages:

-

Nucleophilic Acyl Substitution: The first equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form an intermediate ketone, 4-chloro-2-butanone.

-